molecular formula C16H24ClFN2O2S B4449233 1-(2-chloro-6-fluorophenyl)-N-[3-(4-methylpiperidin-1-yl)propyl]methanesulfonamide

1-(2-chloro-6-fluorophenyl)-N-[3-(4-methylpiperidin-1-yl)propyl]methanesulfonamide

Cat. No.: B4449233
M. Wt: 362.9 g/mol
InChI Key: COTMODXIIVWIJT-UHFFFAOYSA-N
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Description

1-(2-chloro-6-fluorophenyl)-N-[3-(4-methylpiperidin-1-yl)propyl]methanesulfonamide is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a chloro-fluorophenyl group, a piperidinyl group, and a methanesulfonamide group.

Preparation Methods

The synthesis of 1-(2-chloro-6-fluorophenyl)-N-[3-(4-methylpiperidin-1-yl)propyl]methanesulfonamide involves several steps, including the formation of the chloro-fluorophenyl intermediate, the introduction of the piperidinyl group, and the final attachment of the methanesulfonamide group. The reaction conditions typically involve the use of organic solvents, catalysts, and specific temperature and pressure conditions to ensure the desired product is obtained with high yield and purity.

Chemical Reactions Analysis

1-(2-chloro-6-fluorophenyl)-N-[3-(4-methylpiperidin-1-yl)propyl]methanesulfonamide undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(2-chloro-6-fluorophenyl)-N-[3-(4-methylpiperidin-1-yl)propyl]methanesulfonamide has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activity, including its effects on cellular processes and its potential as a therapeutic agent.

    Medicine: It is investigated for its potential use in the treatment of various diseases, including its potential as an anti-inflammatory or anti-cancer agent.

    Industry: It is used in the development of new materials and as a component in various industrial processes.

Mechanism of Action

The mechanism of action of 1-(2-chloro-6-fluorophenyl)-N-[3-(4-methylpiperidin-1-yl)propyl]methanesulfonamide involves its interaction with specific molecular targets and pathways within cells. This compound may bind to specific receptors or enzymes, modulating their activity and leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

1-(2-chloro-6-fluorophenyl)-N-[3-(4-methylpiperidin-1-yl)propyl]methanesulfonamide can be compared with other similar compounds, such as:

    1-(2-chloro-6-methylphenyl)-3-(4-fluorophenyl)urea: This compound has a similar structure but differs in the functional groups attached to the phenyl rings.

    This compound: This compound has a similar structure but differs in the position of the chloro and fluoro groups on the phenyl ring.

Properties

IUPAC Name

1-(2-chloro-6-fluorophenyl)-N-[3-(4-methylpiperidin-1-yl)propyl]methanesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24ClFN2O2S/c1-13-6-10-20(11-7-13)9-3-8-19-23(21,22)12-14-15(17)4-2-5-16(14)18/h2,4-5,13,19H,3,6-12H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COTMODXIIVWIJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)CCCNS(=O)(=O)CC2=C(C=CC=C2Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24ClFN2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-(2-chloro-6-fluorophenyl)-N-[3-(4-methylpiperidin-1-yl)propyl]methanesulfonamide
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1-(2-chloro-6-fluorophenyl)-N-[3-(4-methylpiperidin-1-yl)propyl]methanesulfonamide
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1-(2-chloro-6-fluorophenyl)-N-[3-(4-methylpiperidin-1-yl)propyl]methanesulfonamide
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1-(2-chloro-6-fluorophenyl)-N-[3-(4-methylpiperidin-1-yl)propyl]methanesulfonamide
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1-(2-chloro-6-fluorophenyl)-N-[3-(4-methylpiperidin-1-yl)propyl]methanesulfonamide
Reactant of Route 6
1-(2-chloro-6-fluorophenyl)-N-[3-(4-methylpiperidin-1-yl)propyl]methanesulfonamide

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